Trichodion Exhibits Dual Inhibition of NF-κB and STAT1 Pathways in Contrast to Single-Pathway Comparators
Trichodion inhibits both NF-κB and STAT1α-mediated transcription in cell-based reporter assays. In HeLa S3 cells, Trichodion blocked IFN-γ-induced STAT1α phosphorylation and NF-κB-dependent gene expression with IC50 values of 21–42 μM (5–10 μg/mL) and 42–84 μM (10–20 μg/mL), respectively [1]. In contrast, parthenolide, a widely used NF-κB inhibitor, exhibits an IC50 of 0.72 ± 0.08 μM against NF-κB but does not directly inhibit STAT1 [2]. Fludarabine, a STAT1 inhibitor, depletes STAT1 protein but does not affect NF-κB . Trichodion thus offers a dual-inhibition profile at comparable concentrations, which is not achievable with these single-pathway agents.
| Evidence Dimension | Inhibition of NF-κB and STAT1α transcription |
|---|---|
| Target Compound Data | NF-κB IC50: 42–84 μM (10–20 μg/mL); STAT1α phosphorylation inhibition (IFN-γ-induced) at 21–42 μM (5–10 μg/mL) |
| Comparator Or Baseline | Parthenolide (NF-κB IC50: 0.72 μM; no STAT1 inhibition reported); Fludarabine (STAT1 depletion; no NF-κB inhibition) |
| Quantified Difference | Trichodion inhibits both pathways; comparators inhibit only one pathway each. |
| Conditions | HeLa S3 cells transfected with SEAP reporter under control of IFN-γ (STAT1) or NF-κB response elements |
Why This Matters
For researchers studying inflammation pathways involving NF-κB/STAT1 crosstalk, Trichodion enables simultaneous modulation of both arms, reducing experimental variability compared to using multiple single-pathway inhibitors.
- [1] Erkel, G. (2000). Trichodion, a new inhibitor of inflammatory signal transduction pathways from a Trichosporiella species. FEBS Letters, 477(3), 219-223. View Source
- [2] PMC Table 2. NF-κB (IC50, µM) for parthenolide. (2022). View Source
